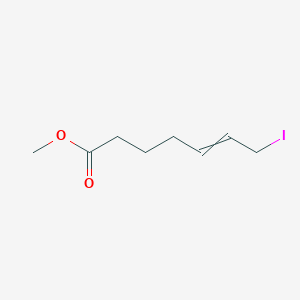
(3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile is an organic compound with a unique structure that combines an ethoxy group, a cyclohexene ring, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile typically involves the reaction of 3-ethoxycyclohex-2-en-1-one with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: (3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the ethoxy group, the cyclohexene ring, and the nitrile group, which can participate in various chemical reactions. These interactions can lead to the formation of new compounds with potential biological activity.
Comparison with Similar Compounds
3-Ethoxy-2-cyclohexen-1-one: Shares the ethoxy and cyclohexene structure but lacks the acetonitrile group.
3-Phenylcyclohex-2-en-1-one: Contains a phenyl group instead of an ethoxy group.
Uniqueness: (3-Ethoxycyclohex-2-en-1-ylidene)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and potential applications compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
64982-50-9 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(3-ethoxycyclohex-2-en-1-ylidene)acetonitrile |
InChI |
InChI=1S/C10H13NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h6,8H,2-5H2,1H3 |
InChI Key |
GTRVYSRIRWJDGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC#N)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14486833.png)

![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
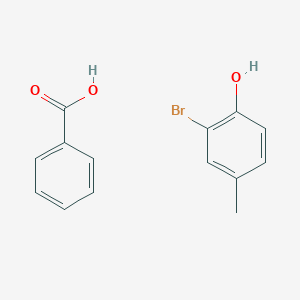
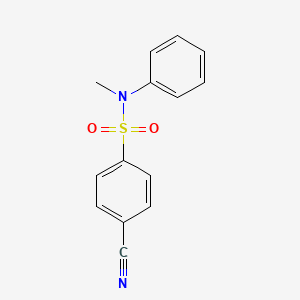

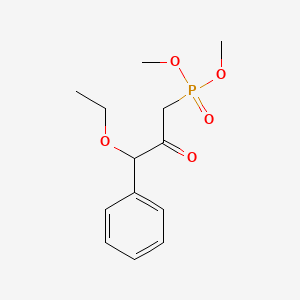
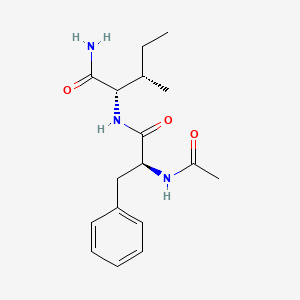
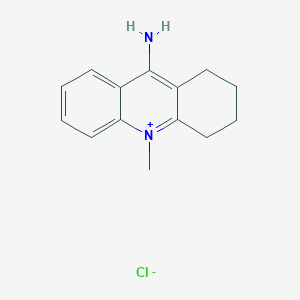
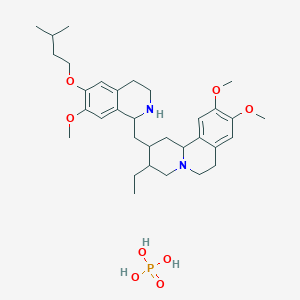
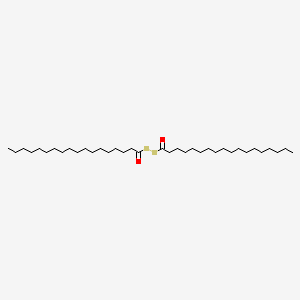
![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)
